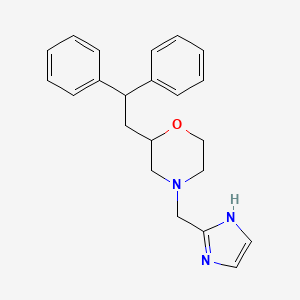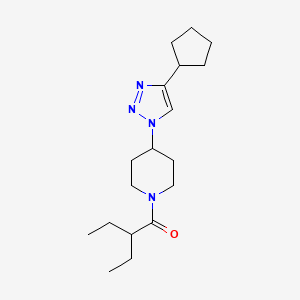![molecular formula C18H27FN2O2 B4288362 (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B4288362.png)
(2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine
説明
(2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine, also known as FUB-MDMB, is a synthetic cannabinoid that has gained popularity in recent years. This compound belongs to the class of indole-based synthetic cannabinoids and is known for its potent psychoactive effects. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FUB-MDMB.
作用機序
(2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine binds to the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors are responsible for regulating various physiological processes, including mood, appetite, and pain sensation. (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine acts as a potent agonist of these receptors, resulting in the activation of the endocannabinoid system and the subsequent release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine.
Biochemical and Physiological Effects:
(2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine has been shown to have a wide range of biochemical and physiological effects on the human body. These effects include changes in mood, behavior, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain conditions.
実験室実験の利点と制限
One of the main advantages of using (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine in lab experiments is its potent psychoactive effects. This compound can be used to study the effects of synthetic cannabinoids on the human body, including their effects on mood, behavior, and cognition. Additionally, (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for scientific research.
However, there are also several limitations to using (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine in lab experiments. One of the main limitations is the potential for adverse side effects, including anxiety, paranoia, and hallucinations. Additionally, the potency of (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine can make it difficult to accurately dose in lab experiments, which can lead to inconsistent results.
将来の方向性
There are several potential future directions for research on (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine. One area of interest is the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions, including chronic pain and inflammation. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the human body, including their potential for addiction and dependence. Finally, there is a need for the development of new synthetic cannabinoids that have fewer adverse side effects and a lower potential for abuse.
科学的研究の応用
(2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have potent psychoactive effects and is known to bind to the CB1 and CB2 receptors in the brain. (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine has been used to study the effects of synthetic cannabinoids on the central nervous system, including their effects on mood, behavior, and cognition. Additionally, (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine has been used to study the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions.
特性
IUPAC Name |
1-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-4-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-20(2)11-10-17-14-21(12-13-23-17)18(22)5-3-4-15-6-8-16(19)9-7-15/h6-9,17H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZZVVSGMZZWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)CCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[methyl(2-phenylethyl)amino]-2-[2-(1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4288281.png)
![4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine](/img/structure/B4288298.png)
![2-(2-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]methyl}-1H-pyrrol-1-yl)pyridine](/img/structure/B4288304.png)
![N-(2-chlorobenzyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B4288311.png)
![N-[2-(isobutyrylamino)-4-methoxyphenyl]-3-oxoindane-1-carboxamide](/img/structure/B4288318.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4288320.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-pyridin-3-yltetrahydro-2H-pyran-4-yl]benzamide](/img/structure/B4288328.png)

amino]-N-phenylbutanamide](/img/structure/B4288349.png)
![4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4288356.png)

![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B4288363.png)
![N-{4-[2-oxo-2-(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)ethoxy]phenyl}propanamide](/img/structure/B4288375.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4288378.png)